7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
7-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-2-3-8-10-5-4-9(12)11(8)6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUYOKHGAJQVQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=CC2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336101 | |
| Record name | 7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23443-20-1 | |
| Record name | 7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves the cyclization of appropriate precursors under specific conditions. For example, the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones has been reported to yield various derivatives, including this compound . This reaction proceeds under mild conditions and can be executed on a gram scale, highlighting its broad functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, such as sulfenylation and selenylation, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and chalcogen sources (e.g., sulfur and selenium compounds). The reactions typically proceed under mild conditions, making them suitable for large-scale synthesis .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as 3-ArS/ArSe derivatives .
Scientific Research Applications
7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with the molecular formula C9H8N2O. It is investigated for potential therapeutic applications, particularly in the development of new drugs, and is also used in the production of various chemical products and intermediates.
Scientific Research Applications
- Chemistry This compound serves as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
- Biology It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
- Medicine The compound is investigated for potential therapeutic applications, particularly in the development of new drugs.
- Industry It is used in the production of various chemical products and intermediates.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation Under specific conditions, the compound can be oxidized to form corresponding oxidized derivatives.
- Reduction Reduction reactions can yield reduced forms of the compound.
- Substitution It can undergo substitution reactions, such as sulfenylation and selenylation, to form various derivatives, including 3-ArS/ArSe derivatives. Common reagents include oxidizing agents, reducing agents, and chalcogen sources like sulfur and selenium compounds, typically under mild conditions suitable for large-scale synthesis.
Mechanism of Action
The mechanism of action of 7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomerism of Methyl Substituents
Methyl substitution at different positions of the pyrido[1,2-a]pyrimidin-4-one scaffold significantly alters physicochemical and biological properties. lists several positional isomers:
Key Insight : The 7-methyl derivative strikes a balance between electronic modulation and steric accessibility, making it a preferred scaffold for kinase inhibitors compared to 6- or 8-methyl isomers.
Substituent Type: Methyl vs. Halogen
Halogenation at position 3 (e.g., 3-chloro or 3-bromo derivatives) introduces electron-withdrawing effects, contrasting with the electron-donating methyl group.
Key Insight : Halogenated derivatives are more reactive in synthetic modifications, whereas methyl groups enhance pharmacokinetic stability.
Kinase Inhibition (PI3K/mTOR)
In , derivatives with sulfonamide and pyridine substituents demonstrated potent PI3K/mTOR dual inhibition.
Aldose Reductase (ALR2) Inhibition
shows that 2-phenylpyrido[1,2-a]pyrimidin-4-ones with hydroxyl groups at positions 6 or 9 exhibit submicromolar ALR2 inhibition. Methylation of these hydroxyls (e.g., compound 15) abolishes activity, underscoring the necessity of polar substituents for target engagement. The 7-methyl derivative, lacking such polar groups, may exhibit weaker ALR2 inhibition but better membrane permeability .
Antioxidant Activity
Catechol derivatives in display potent antioxidant properties due to radical scavenging.
Pharmacological Properties
Key Insight : The 7-methyl derivative offers favorable lipophilicity and kinase inhibition but lacks polar interactions critical for ALR2 targeting.
Biological Activity
7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, leading to a range of pharmacological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and antiviral properties.
Chemical Structure and Properties
This compound has the molecular formula . The compound's structure includes a pyridine and pyrimidine ring system, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H8N2O |
| Molecular Weight | 164.17 g/mol |
| Melting Point | 121.3 °C |
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.
Case Study: Anticancer Efficacy
- Cell Lines Tested : MDA-MB453 (breast cancer), MCF-7 (breast cancer), A549 (lung cancer), HepG2 (liver cancer).
- IC50 Values :
- MDA-MB453: 29.1 µM
- MCF-7: 15.3 µM
- A549: IC50 not specified but noted as significant.
The compound's mechanism of action involves the inhibition of specific kinases associated with tumor growth, particularly targeting the EGFR L858R/T790M mutant kinase with IC50 values as low as 6.91 nM .
Antimicrobial Activity
This compound has shown notable antimicrobial effects against both bacterial and fungal strains.
Antimicrobial Efficacy
- Bacterial Strains :
- E. coli: Significant inhibition observed.
- S. aureus: Bacteriostatic effects noted.
- Fungal Strains :
- A. flavus and A. niger: Effective inhibition demonstrated.
Studies suggest that the presence of specific functional groups enhances its antimicrobial properties, making it a candidate for further development in treating infectious diseases .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through various assays.
Case Study: Inhibition of Paw Edema
In a paw edema model, compounds related to this compound exhibited significant inhibition rates compared to indomethacin:
- Inhibition Rates :
- Test Compound 1: 43.17%
- Test Compound 2: 40.91%
These results indicate that modifications on the pyridine ring can enhance anti-inflammatory efficacy .
Antiviral Activity
In addition to its other biological activities, this compound has shown antiviral properties against viruses such as Zika Virus (ZIKV) and Dengue Virus (DENV).
Antiviral Efficacy
- EC50 Values :
- ZIKV: 2.4 µM
- DENV: 1.4 µM
The antiviral mechanism involves the disruption of viral replication pathways, highlighting its potential as a therapeutic agent in viral infections .
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in the body:
- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It may act as a ligand for certain receptors, affecting cellular signaling pathways.
Q & A
Q. Methodological Insight :
- Key Step : Refluxing intermediates in phosphorus oxychloride (POCl₃) for 1 hour facilitates cyclization, as seen in the synthesis of 3-(2-chloroethyl)-2-methyl derivatives .
- Yield Optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of methyl iodide) and solvent (ethanol vs. dioxane) can improve yields from 28% to 93%, as demonstrated in thienopyrimidinone syntheses .
Which spectroscopic techniques are critical for confirming the structure and purity of this compound derivatives?
Basic Research Question
Structural validation relies on multimodal spectroscopy:
- ¹H-NMR : Distinct signals for the methyl group (δ ~2.40 ppm) and pyrimidinone carbonyl (δ ~160–170 ppm in ¹³C-NMR) confirm substitution patterns .
- IR Spectroscopy : A strong C=O stretch near 1,680 cm⁻¹ is characteristic of the pyrimidinone ring .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 343 for a thienopyrimidinone derivative) and fragmentation patterns validate molecular weight .
Q. Methodological Insight :
- Cross-Validation : Compare experimental data with computational predictions (e.g., PSA, LogP) from PubChem to assess purity .
How can researchers address contradictory data in reaction yields when synthesizing halogenated derivatives?
Advanced Research Question
Discrepancies in yields often stem from competing reaction pathways. For example, halogenation of 6-chloro derivatives may produce mixtures of 7-halo-1,8-naphthyridin-4-ones and tetrahydropyridine-2,4-diones due to N-(2-pyridyl)iminoketene intermediates .
Q. Methodological Insight :
- Troubleshooting Steps :
What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?
Advanced Research Question
Regioselectivity is influenced by electronic and steric factors. For example:
- Halogenation : N-Halosuccinimides preferentially target position 3 due to electron-rich pyridyl nitrogen, but steric hindrance from the methyl group at position 7 may divert reactivity to position 6 .
- Aromatic Aldehyde Condensation : Substituents on aldehydes (e.g., electron-withdrawing groups like Cl) enhance reactivity at the imine nitrogen, as seen in 3-arylideneamino derivatives .
Q. Methodological Insight :
- Computational Modeling : Use DFT calculations to predict reactive sites and optimize substituent placement .
How does solvent choice impact cyclization efficiency in pyridopyrimidinone synthesis?
Advanced Research Question
Polar aprotic solvents (e.g., DMF) enhance cyclization by stabilizing charged intermediates, while protic solvents (e.g., ethanol) may favor Schiff base formation in condensation reactions .
Q. Methodological Insight :
- Case Study : Synthesizing 2-methyl-3-vinyl derivatives required ethanol for efficient dehydrohalogenation, achieving >90% yield after 10–11 hours of reflux .
What analytical approaches validate the biological activity of this compound derivatives?
Advanced Research Question
- Kinase Inhibition Assays : Use fluorescence polarization or radiometric assays to measure IC₅₀ values against targets like p38α MAP kinase, as demonstrated for structurally related pyridopyrimidinones .
- Docking Studies : Align derivatives with crystal structures of kinase active sites (e.g., PDB entries) to rationalize SAR trends .
How can researchers mitigate byproduct formation during decarboxylation steps?
Advanced Research Question
Decarboxylation of methoxymethylenemalonates may yield undesired tetrahydropyridinediones. Mitigation strategies include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
